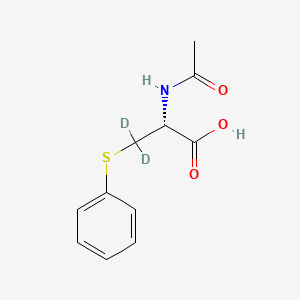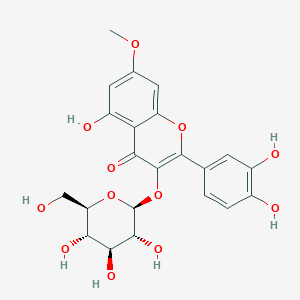![molecular formula C17H17K2N3O8S2 B12392903 dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12392903.png)
dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate involves several steps:
Starting Materials: The synthesis begins with the reaction of 5-nitroisophthalic acid with hydrazine to form 5-nitroisophthalic acid hydrazide.
Cyclization: The hydrazide undergoes cyclization in the presence of acetic anhydride to form the benzo[de]isoquinoline core.
Sulfonation: The core structure is then sulfonated using fuming sulfuric acid to introduce the sulfonate groups.
Amination: The nitro groups are reduced to amino groups using a suitable reducing agent such as tin(II) chloride.
Potassium Salt Formation: Finally, the compound is neutralized with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and reaction time.
Purification: Using techniques such as crystallization and filtration to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous testing, including HPLC and GC analysis.
Chemical Reactions Analysis
Types of Reactions
Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and tin(II) chloride are used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonate groups under basic conditions.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Amino and thiol-substituted derivatives.
Scientific Research Applications
Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate has a wide range of applications in scientific research:
Cell Biology: Used as a fluorescent tracer to visualize cell morphology and track cellular processes.
Neuroscience: Employed to trace neuronal pathways and study synaptic connections.
Molecular Biology: Utilized in fluorescence microscopy to label and detect specific biomolecules.
Medical Research: Applied in diagnostic assays to detect and quantify biological markers.
Mechanism of Action
The mechanism of action of dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate involves its ability to fluoresce under specific wavelengths of light. The compound absorbs light at a specific excitation wavelength (428 nm) and emits light at a different emission wavelength (536 nm). This fluorescence property allows it to be used as a marker to visualize and track biological processes. The molecular targets include cellular structures such as membranes and organelles, where the dye binds and fluoresces, providing detailed images of the cellular architecture .
Comparison with Similar Compounds
Similar Compounds
Lucifer Yellow VS: Another fluorescent dye with similar applications but different chemical structure.
FluoroGold: A fluorescent tracer used in neuroscience for tracing neuronal pathways.
Sulforhodamine 101: A red fluorescent dye used for similar purposes in cell biology.
Uniqueness
Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate is unique due to its strong fluorescence and high solubility in water, making it highly effective for use in various biological and chemical applications. Its ability to form stable complexes with biological molecules further enhances its utility in research .
Properties
Molecular Formula |
C17H17K2N3O8S2 |
|---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate |
InChI |
InChI=1S/C17H19N3O8S2.2K/c18-4-2-1-3-5-20-16(21)11-7-9(29(23,24)25)6-10-14(11)12(17(20)22)8-13(15(10)19)30(26,27)28;;/h6-8H,1-5,18-19H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI Key |
BCNIPDJYRQVEOI-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCCCCN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12392841.png)

![N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide](/img/structure/B12392851.png)
![(2S)-3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid](/img/structure/B12392859.png)
![N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide](/img/structure/B12392862.png)



![(E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12392895.png)


